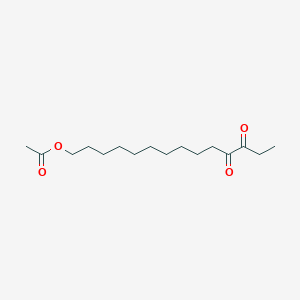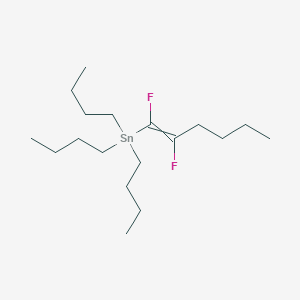
Tributyl(1,2-difluorohex-1-EN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1,2-difluorohex-1-en-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 1,2-difluorohex-1-ene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
In an industrial setting, the preparation of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is favored due to its efficiency and the high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Cyclization: It can be used in intramolecular radical cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators like AIBN, and solvents such as benzene or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the product is often the corresponding hydrocarbon, while in substitution reactions, the product is the substituted organotin compound .
Applications De Recherche Scientifique
Tributyl(1,2-difluorohex-1-en-1-yl)stannane has several applications in scientific research:
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development.
Mécanisme D'action
The mechanism by which tributyl(1,2-difluorohex-1-en-1-yl)stannane exerts its effects involves the generation of stannyl radicals. These radicals can participate in a variety of reactions, including hydrogen atom transfer and radical addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride known for its radical reducing properties.
Triphenyltin hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.
Trimethyltin hydride: Known for its use in radical reactions but less commonly used due to its higher toxicity.
Uniqueness
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is unique due to the presence of the 1,2-difluorohex-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroalkene moiety is desired .
Propriétés
Numéro CAS |
176506-86-8 |
|---|---|
Formule moléculaire |
C18H36F2Sn |
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
tributyl(1,2-difluorohex-1-enyl)stannane |
InChI |
InChI=1S/C6H9F2.3C4H9.Sn/c1-2-3-4-6(8)5-7;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
YHTCSTIMTIOYOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(F)[Sn](CCCC)(CCCC)CCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


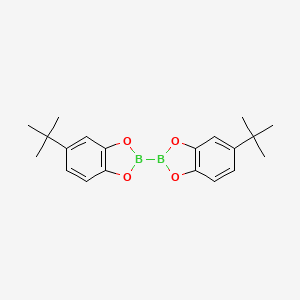
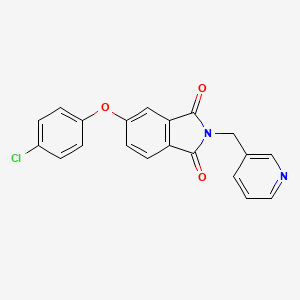
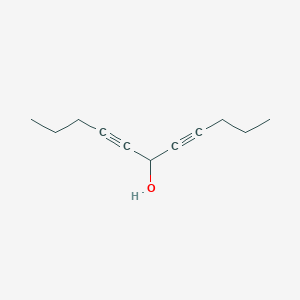
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
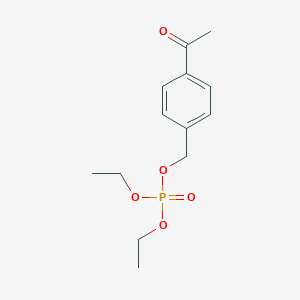
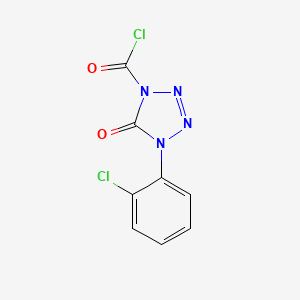
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
